9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene
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Overview
Description
9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene is a chemical compound with a complex structure, consisting of a phenanthrene core attached to a naphthalene ring via a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene typically involves multi-step organic reactions. One common method includes the bromination of naphthalene derivatives followed by coupling with phenanthrene. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as iron or aluminum chloride to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted phenanthrene derivatives, which can be further utilized in different applications .
Scientific Research Applications
9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene exerts its effects involves its interaction with specific molecular targets. The bromomethyl group allows for selective binding to nucleophilic sites on proteins or nucleic acids, potentially altering their function. This interaction can modulate various biochemical pathways, leading to changes in cellular behavior .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol
- 9-[2-(Bromomethyl)-1-naphthalenyl]phenanthrene
Uniqueness
Compared to similar compounds, 9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its combination of a phenanthrene core with a naphthalene ring via a bromomethyl group makes it particularly versatile in various synthetic and research contexts.
Properties
CAS No. |
80603-34-5 |
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Molecular Formula |
C25H17Br |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
9-[2-(bromomethyl)naphthalen-1-yl]phenanthrene |
InChI |
InChI=1S/C25H17Br/c26-16-19-14-13-17-7-1-4-10-21(17)25(19)24-15-18-8-2-3-9-20(18)22-11-5-6-12-23(22)24/h1-15H,16H2 |
InChI Key |
NWUJWCCWRKTTKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=CC4=CC=CC=C4C5=CC=CC=C53)CBr |
Origin of Product |
United States |
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